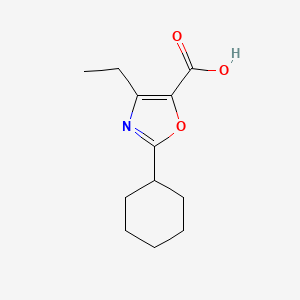![molecular formula C11H13FO2 B13195670 [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13FO2 It is a derivative of oxolane, featuring a fluorophenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Reaction Conditions: The key step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under basic conditions to form the oxolane ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(3-Fluorophenyl)oxolan-2-carboxylic acid.
Reduction: 4-(3-Fluorophenyl)oxolan-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and hydroxymethyl group contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different reactivity and biological activity.
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol: The fluorine atom is at the ortho position, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
[(2R,4R)-4-(3-fluorophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
InChI 键 |
BLGNBNDQNOUKSD-GXSJLCMTSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)F |
规范 SMILES |
C1C(COC1CO)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


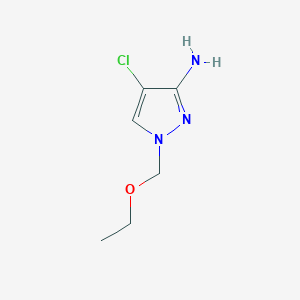
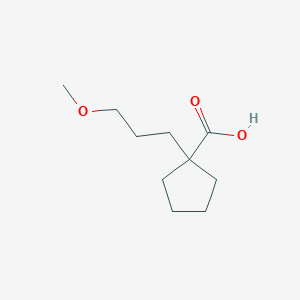
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
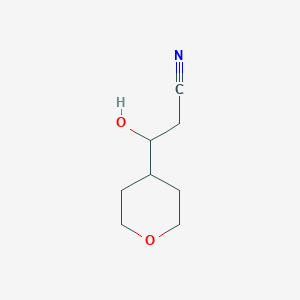
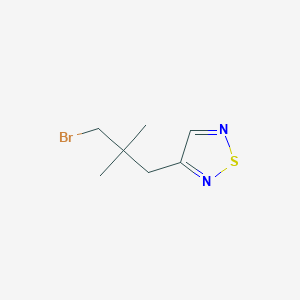
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
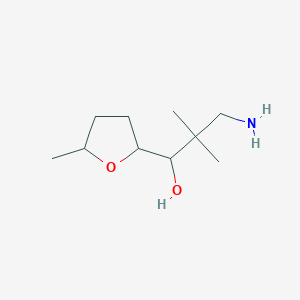
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
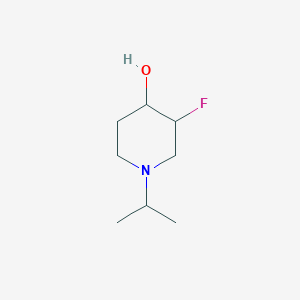
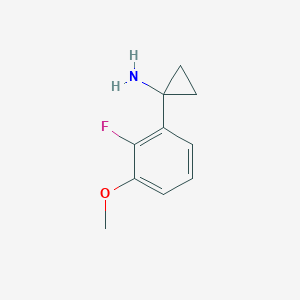
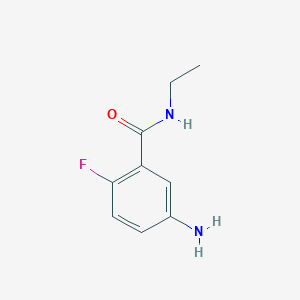
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
